tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound that features a unique structure combining a spirocyclic framework with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-dimethylformamide dimethyl acetal: Used in condensation reactions.
Hydrazine hydrate: Used in the formation of spirocyclic pyrazoles.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various biologically active compounds.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its reactivity with various reagents to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the formation of spirocyclic pyrazoles, the compound reacts with hydrazine hydrate, leading to the formation of a new spirocyclic ring system .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A precursor in the synthesis of tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with similar structural features.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
HCDWHGFENXBNSC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O |
Origin of Product |
United States |
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